CID 137699831
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CID 137699831” refers to a class of molecules that regulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor. NF-κB plays a crucial role in regulating immune responses, inflammation, cell proliferation, and survival. Dysregulation of NF-κB activity is associated with various diseases, including cancer, inflammatory disorders, and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 137699831 compounds involves multiple steps, including the preparation of precursor molecules, functional group modifications, and purification processes. Common synthetic routes include:
Step 1: Preparation of precursor molecules through organic synthesis techniques such as nucleophilic substitution and electrophilic addition.
Step 2: Functional group modifications using reagents like alkylating agents, oxidizing agents, and reducing agents.
Step 3: Purification of the final product using techniques like chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound compounds typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. Key steps include:
Automated Synthesis: Use of automated reactors to control reaction conditions precisely.
Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and scalability.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
CID 137699831 compounds undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or alkylated derivatives
Scientific Research Applications
CID 137699831 compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents in organic synthesis and catalysis.
Biology: Studied for their role in regulating gene expression and cellular signaling pathways.
Medicine: Investigated for their potential therapeutic effects in treating cancer, inflammatory diseases, and autoimmune disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and biotechnology products
Mechanism of Action
The mechanism of action of CID 137699831 compounds involves the inhibition or modulation of NF-κB activity. Key steps include:
Inhibition of IκB Kinase (IKK): Prevents the phosphorylation and degradation of IκB, thereby inhibiting the activation of NF-κB.
Blocking NF-κB Translocation: Prevents the translocation of NF-κB to the nucleus, inhibiting its ability to bind to DNA and regulate gene expression.
Modulation of Signaling Pathways: Interferes with upstream signaling pathways that activate NF-κB, such as the tumor necrosis factor receptor (TNFR) and toll-like receptor (TLR) pathways
Comparison with Similar Compounds
Similar Compounds
RelA Inhibitors: Target the RelA subunit of NF-κB, preventing its activation.
IKK Inhibitors: Target the IκB kinase complex, preventing the phosphorylation and degradation of IκB.
Proteasome Inhibitors: Prevent the degradation of IκB, thereby inhibiting NF-κB activation
Uniqueness of CID 137699831 Compounds
This compound compounds are unique in their ability to selectively modulate NF-κB activity without affecting other cellular processes. This selectivity makes them valuable tools for studying NF-κB signaling pathways and developing targeted therapies for diseases associated with NF-κB dysregulation .
Biological Activity
CID 137699831, also known as MDMB-FUBICA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity, particularly as an agonist of the cannabinoid receptor type 1 (CB1). This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and related research findings.
Target Receptor:
MDMB-FUBICA primarily targets the CB1 receptor, which is a G-protein coupled receptor predominantly found in the central nervous system. Activation of this receptor leads to various physiological and psychological effects.
Mode of Action:
Upon binding to the CB1 receptor, MDMB-FUBICA activates downstream signaling pathways that influence neurotransmitter release. This can result in altered perceptions, mood changes, and other neurophysiological effects.
Pharmacokinetics
Metabolism:
The metabolism of MDMB-FUBICA involves hydroxylation and N-dealkylation processes. These metabolic pathways are crucial for understanding the duration of action and potency of the compound.
Biochemical Pathways:
Activation of the CB1 receptor by MDMB-FUBICA can disrupt normal cellular functions by modulating gene expression and cellular metabolism. This disruption may lead to adverse effects such as anxiety, paranoia, hallucinations, and cardiovascular issues like hypertension and tachycardia.
MDMB-FUBICA exhibits several biochemical properties that are relevant for its classification as a synthetic cannabinoid:
- Structural Characteristics: The compound features an indole-based structure that enhances its affinity for the CB1 receptor.
- Cellular Effects: It influences cell signaling pathways that can lead to significant changes in cellular function and metabolism.
Research Findings and Case Studies
Numerous studies have explored the biological activity of MDMB-FUBICA. Below is a summary of key findings:
Study Aspect | Findings |
---|---|
Agonistic Activity | MDMB-FUBICA acts as a potent agonist at the CB1 receptor, leading to significant psychoactive effects. |
Adverse Effects | Users have reported symptoms including agitation, hallucinations, and cardiovascular issues. |
Metabolic Pathways | Hydroxylation and N-dealkylation are primary metabolic pathways affecting its pharmacokinetics. |
Research Applications | Used in studies to understand synthetic cannabinoids' effects on the endocannabinoid system. |
Clinical Implications
Research into MDMB-FUBICA contributes to a broader understanding of synthetic cannabinoids' pharmacological and toxicological profiles. The insights gained can inform:
- Therapeutic Development: Understanding its mechanism may aid in developing new therapeutic agents targeting the endocannabinoid system.
- Public Health: Awareness of potential adverse effects can guide regulatory measures and public health initiatives related to synthetic cannabinoids.
Properties
InChI |
InChI=1S/C77H162N19O/c1-57(2)40-66(46-82-29-32-86-68(42-59(5)6)48-90-67(41-58(3)4)47-85-36-39-95-37-20-23-73(95)52-94-75(64(15)16)54-81-26-19-24-77(79)97)91-50-70(44-61(9)10)93-55-76(65(17)18)89-35-31-83-51-72-22-21-38-96(72)56-71(45-62(11)12)92-49-69(43-60(7)8)87-33-30-84-53-74(63(13)14)88-34-28-80-27-25-78/h25-26,28-31,36,57-76,80-94H,19-24,27,32-35,37-56,78H2,1-18H3,(H2,79,97)/t66-,67-,68-,69-,70-,71-,72-,73-,74+,75+,76+/m0/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUELLQSPVQVCRZ-RHMZNIDRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN[CH]CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN1CCCC1CNC(CN[CH]CCC(=O)N)C(C)C)NCC(CC(C)C)NCC(C(C)C)NC[CH]NCC2CCCN2CC(CC(C)C)NCC(CC(C)C)NC[CH]NCC(C(C)C)NC[CH]NC[CH]N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[CH]CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN1CCC[C@H]1CN[C@H](CN[CH]CCC(=O)N)C(C)C)NC[C@H](CC(C)C)NC[C@H](C(C)C)NC[CH]NC[C@@H]2CCCN2C[C@H](CC(C)C)NC[C@H](CC(C)C)NC[CH]NC[C@H](C(C)C)NC[CH]NC[CH]N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H162N19O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1370.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.